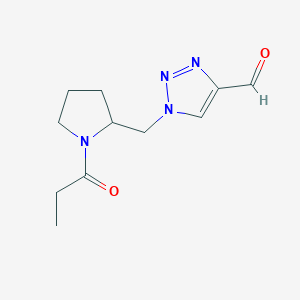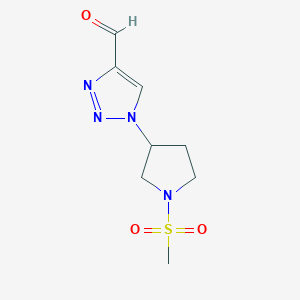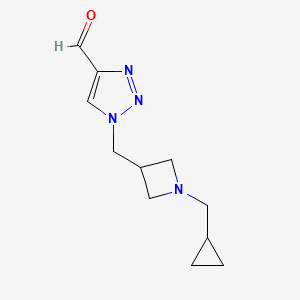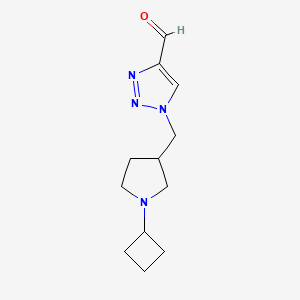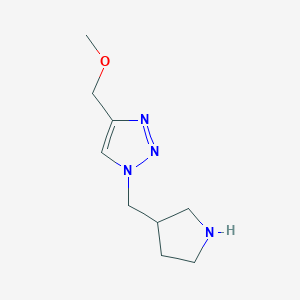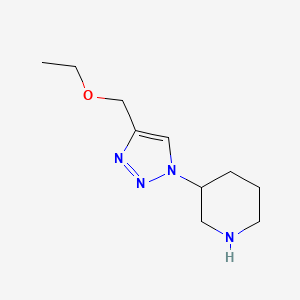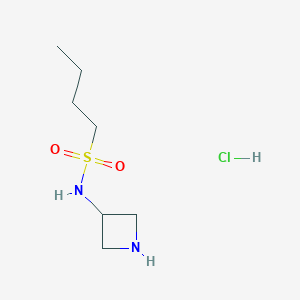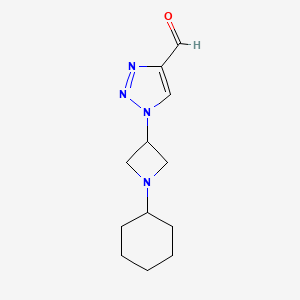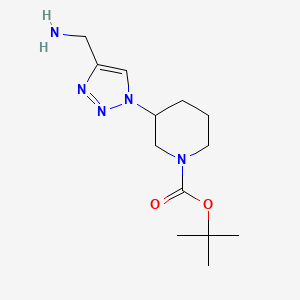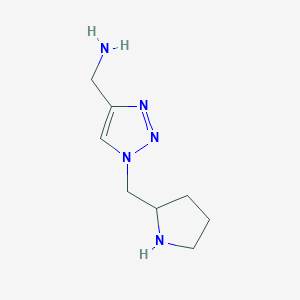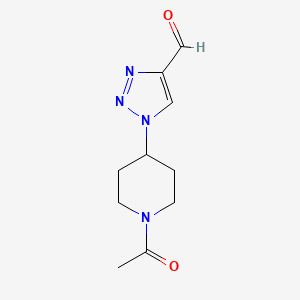
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1-FE-3-TFM-1H-PZ-4-CA) is a heterocyclic aldehyde compound with an interesting chemical structure and a wide range of applications. It has been used in various scientific research applications, such as organic synthesis and drug development.
Aplicaciones Científicas De Investigación
Aerosol Propellants
This compound can be utilized in the development of aerosol propellants due to its chemical stability and low boiling point. Its fluorinated structure may contribute to the efficient dispersion of aerosol particles, making it suitable for medical sprays and consumer products .
Air Conditioning
In air conditioning systems, the compound’s potential as a refrigerant could be explored. Its trifluoromethyl group might enhance its performance in heat exchange processes, which is critical for effective cooling technologies .
Antifoaming Agents
The compound’s ability to lower surface tension makes it a candidate for antifoaming agents. This application is particularly valuable in industrial processes where foam formation can disrupt operations .
Ammunition
The pyrazole ring in the compound’s structure suggests that it could be synthesized into energetic materials for ammunition. Research into its combustion properties and stability under various conditions would be necessary to determine its suitability .
Apparel
In the textile industry, the compound could be investigated for use in the creation of fluoropolymer-based fabrics. These materials are known for their durability and resistance to stains and water, which are desirable properties for outdoor and performance apparel .
Automotive
The automotive sector could benefit from the compound’s application in the manufacture of specialty coatings or sealants. Its chemical properties might contribute to enhanced resistance to chemicals and high temperatures .
Cleaning Compositions
Given its potential as a solvent, this compound could be incorporated into cleaning compositions. Its effectiveness in dissolving organic compounds could be advantageous for removing stubborn stains or residues .
Coatings, Paints, and Varnishes
The compound’s structural features suggest it could improve the adhesion and durability of coatings, paints, and varnishes. Its application in this field could lead to products with extended lifespans and better protective qualities .
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O/c8-1-2-13-3-5(4-14)6(12-13)7(9,10)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYZCNKGKBCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



